molecular formula C20H19FN6O2 B2603580 2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1209258-57-0

2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2603580
CAS No.: 1209258-57-0
M. Wt: 394.41
InChI Key: PSKWBJPLUSPFQR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and pyrazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the pyrazolopyrimidine core with furan-2-ylmethyl halides or similar reagents.

    Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction where the fluorophenyl group is introduced to the intermediate compound.

    Final acetamide formation: The last step involves the acylation of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Biological Studies: Its unique structural features make it a candidate for studying interactions with various biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It can be used as a probe to investigate cellular processes and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The fluorophenyl and furan moieties may contribute to binding affinity and specificity, while the pyrazolopyrimidine core could play a role in modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: shares similarities with other pyrazolopyrimidine derivatives, such as:

Uniqueness

  • The presence of the fluorophenyl group distinguishes it from its chlorophenyl and bromophenyl analogs, potentially leading to different biological activities and chemical reactivity.
  • The combination of the furan-2-ylmethyl group with the pyrazolopyrimidine core is relatively unique and may confer specific properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c21-15-5-3-14(4-6-15)10-18(28)22-7-8-27-20-17(12-26-27)19(24-13-25-20)23-11-16-2-1-9-29-16/h1-6,9,12-13H,7-8,10-11H2,(H,22,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKWBJPLUSPFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C3C=NN(C3=NC=N2)CCNC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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